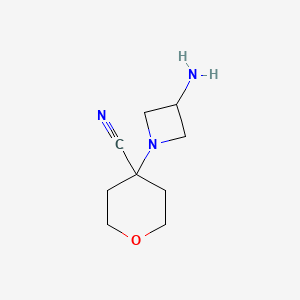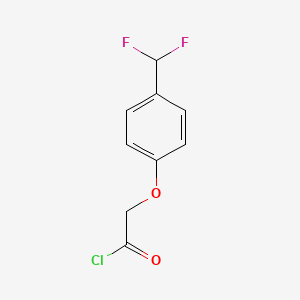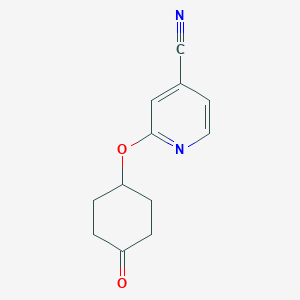
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of methoxy groups attached to the phenyl rings at positions 2 and 4, and an aldehyde group at position 4 of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazines with aldehydes or ketones. One common method is the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)18-14(12-21)11-20(19-18)16-5-3-4-6-17(16)23-2/h3-12H,1-2H3 |
InChIキー |
CYOBJPIBLQRGLP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



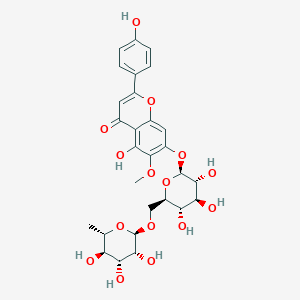

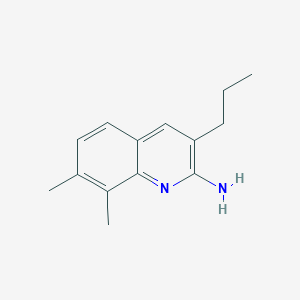
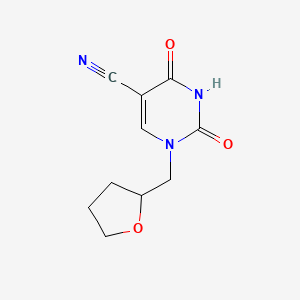



![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

